molecular formula C19H40O5Si B6335257 Triethoxysilylundecanal, ethylene glycol acetal CAS No. 866935-66-2

Triethoxysilylundecanal, ethylene glycol acetal

Cat. No.: B6335257
CAS No.: 866935-66-2
M. Wt: 376.6 g/mol
InChI Key: DNGMPYRLKXUQKY-UHFFFAOYSA-N
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Description

Triethoxysilylundecanal, ethylene glycol acetal is an organic compound with the chemical formula C19H40O5Si . It is a colorless to light yellow liquid that is soluble in common organic solvents. This compound is known for its stability under normal conditions but can decompose at high temperatures .

Scientific Research Applications

Safety and Hazards

This compound is classified as causing serious eye irritation (Eye Irrit. 2A H319) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and rinsing eyes cautiously with water for several minutes if the compound gets in the eyes . If eye irritation persists, medical advice should be sought .

Biochemical Analysis

Biochemical Properties

11-(Triethoxysilyl)undecanal ethylene glycol acetal plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds, leading to changes in the enzyme’s conformation and activity .

Cellular Effects

The effects of 11-(Triethoxysilyl)undecanal ethylene glycol acetal on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are enzymes that play a key role in cell signaling. By altering kinase activity, 11-(Triethoxysilyl)undecanal ethylene glycol acetal can affect various downstream signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, 11-(Triethoxysilyl)undecanal ethylene glycol acetal exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit the activity of certain hydrolases by binding to their active sites, thereby preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-(Triethoxysilyl)undecanal ethylene glycol acetal can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade in the presence of moisture or extreme pH levels. Long-term exposure to 11-(Triethoxysilyl)undecanal ethylene glycol acetal has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 11-(Triethoxysilyl)undecanal ethylene glycol acetal vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses beyond this range lead to toxicity .

Metabolic Pathways

11-(Triethoxysilyl)undecanal ethylene glycol acetal is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of xenobiotics. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s role in these pathways highlights its potential impact on overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 11-(Triethoxysilyl)undecanal ethylene glycol acetal is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 11-(Triethoxysilyl)undecanal ethylene glycol acetal is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The precise localization within cells determines its functional outcomes and interactions with other biomolecules .

Chemical Reactions Analysis

Triethoxysilylundecanal, ethylene glycol acetal undergoes various chemical reactions, including:

Common reagents used in these reactions include water , oxidizing agents like potassium permanganate, and substituting agents such as halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Triethoxysilylundecanal, ethylene glycol acetal is unique due to its combination of ethoxy and silane groups, which provide both reactivity and stability. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

10-(1,3-dioxolan-2-yl)decyl-triethoxysilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H40O5Si/c1-4-22-25(23-5-2,24-6-3)18-14-12-10-8-7-9-11-13-15-19-20-16-17-21-19/h19H,4-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGMPYRLKXUQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCC1OCCO1)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H40O5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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